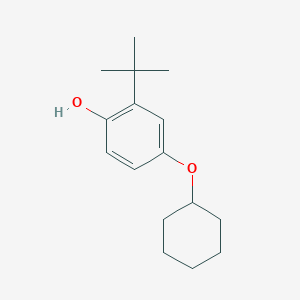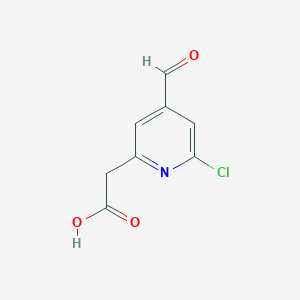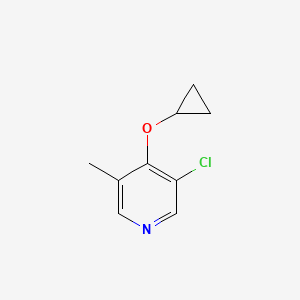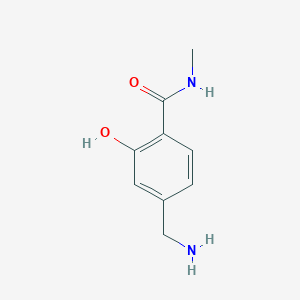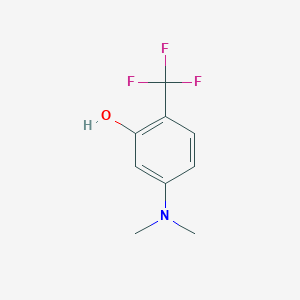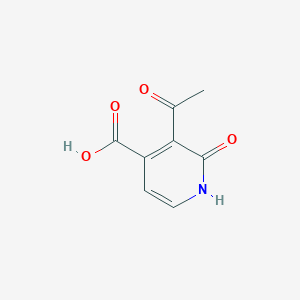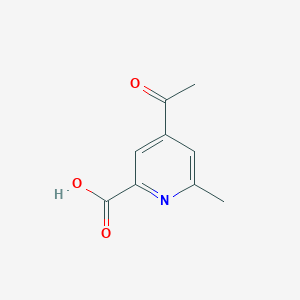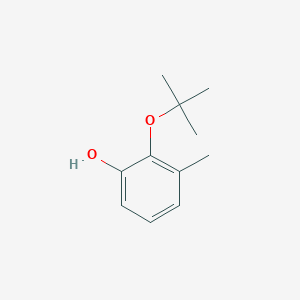
2-(Tert-butoxy)-3-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tert-butoxy)-3-methylphenol: is an organic compound characterized by a phenol group substituted with a tert-butoxy group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxy)-3-methylphenol typically involves the alkylation of 3-methylphenol (m-cresol) with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a tert-butyl carbocation, which then reacts with the phenol to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be carried out using continuous flow reactors to enhance efficiency and yield. The reaction conditions often involve elevated temperatures and pressures to facilitate the formation of the tert-butyl carbocation and its subsequent reaction with the phenol.
化学反応の分析
Types of Reactions: 2-(Tert-butoxy)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a catalyst.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
Chemistry: 2-(Tert-butoxy)-3-methylphenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for selective reactions, making it valuable in the synthesis of pharmaceuticals and other fine chemicals.
Biology: In biological research, this compound can be used as a model compound to study the behavior of phenolic compounds in biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine: While not directly used as a therapeutic agent, this compound can serve as a precursor in the synthesis of medicinal compounds. Its derivatives may exhibit biological activity and potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile building block in material science.
作用機序
The mechanism of action of 2-(Tert-butoxy)-3-methylphenol involves its interaction with various molecular targets, including enzymes and receptors. The phenol group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The tert-butoxy group can also affect the compound’s solubility and reactivity, further modulating its effects.
類似化合物との比較
2-(Tert-butoxy)-4-methylphenol: Similar structure but with the tert-butoxy group at a different position.
2-(Tert-butoxy)phenol: Lacks the methyl group, affecting its reactivity and properties.
3-Methylphenol (m-cresol): Lacks the tert-butoxy group, making it less reactive in certain reactions.
Uniqueness: 2-(Tert-butoxy)-3-methylphenol is unique due to the presence of both the tert-butoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for selective reactions and applications that are not possible with other similar compounds.
特性
分子式 |
C11H16O2 |
|---|---|
分子量 |
180.24 g/mol |
IUPAC名 |
3-methyl-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H16O2/c1-8-6-5-7-9(12)10(8)13-11(2,3)4/h5-7,12H,1-4H3 |
InChIキー |
XEOYGSFSHCVWAS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




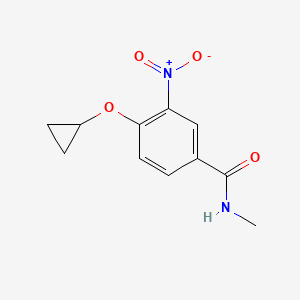


![[1-(Trimethylsilylmethyl)-1H-1,2,4-triazol-5-YL]methanol](/img/structure/B14840329.png)
